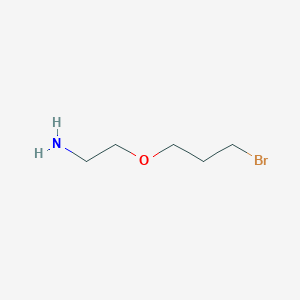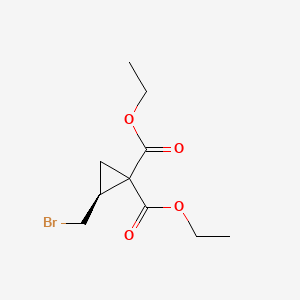
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a bromomethyl group and two diethyl ester groups attached to the cyclopropane ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor, such as diazomethane or a Simmons-Smith reagent.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction. This can be achieved by treating the cyclopropane intermediate with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride (LiAlH4), to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4), to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Substituted cyclopropane derivatives, such as azido or thiocyanato compounds.
Reduction: Cyclopropane alcohol derivatives.
Oxidation: Cyclopropane carboxylic acid derivatives.
科学研究应用
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its reactive bromomethyl group. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, such as amino acids or nucleotides, leading to the formation of covalent bonds. This interaction can disrupt biological processes and inhibit the growth of microorganisms.
相似化合物的比较
Similar Compounds
1,1-diethyl(2S)-2-(chloromethyl)cyclopropane-1,1-dicarboxylate: Similar structure with a chloromethyl group instead of a bromomethyl group.
1,1-diethyl(2S)-2-(iodomethyl)cyclopropane-1,1-dicarboxylate: Similar structure with an iodomethyl group instead of a bromomethyl group.
1,1-diethyl(2S)-2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H15BrO4 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI 键 |
HSBWSMSYVIEDQU-SSDOTTSWSA-N |
手性 SMILES |
CCOC(=O)C1(C[C@@H]1CBr)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


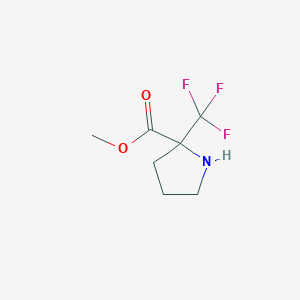
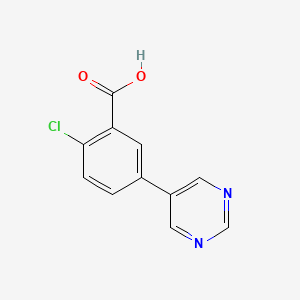
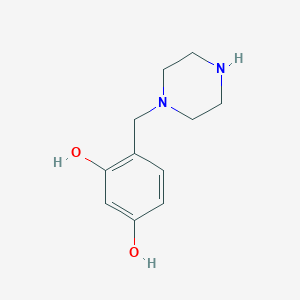
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)

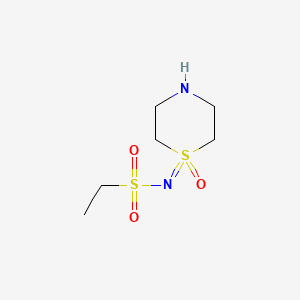
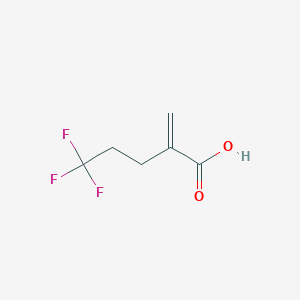
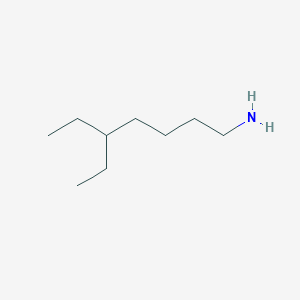
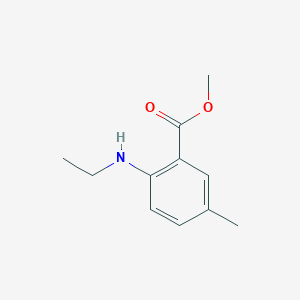
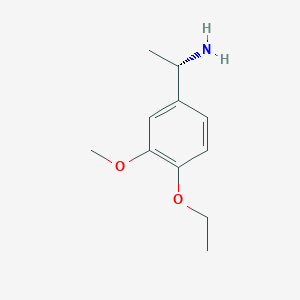
![2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15312487.png)
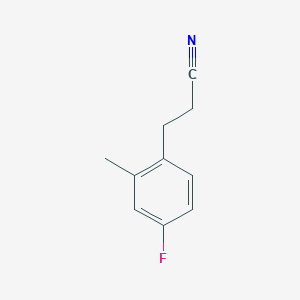
![2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid](/img/structure/B15312492.png)
